Oxycellulose
Description
Properties
CAS No. |
9032-53-5 |
|---|---|
Synonyms |
OXYCELLULOSE; OXYCELLULOSE CATION EXCHANGER; OXIDIZED CELLULOSE CATION EXCHANGER; cellulose,6-carboxy; cellulose,oxidized; Oxidized cellulose; OXIDISEDCELLULOSE; Cellulose, oxidized (jan/usp) |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Oxycellulose Production
Oxidizing Agent Specificity and Reaction Mechanisms
The conversion of cellulose (B213188) to oxycellulose can be achieved through several oxidative pathways, each exhibiting distinct selectivity towards the hydroxyl groups present on the anhydroglucose (B10753087) units of the cellulose polymer. These hydroxyl groups are located at the C2, C3, and C6 positions. The choice of oxidizing agent dictates which of these groups are preferentially oxidized and to what extent, leading to the formation of dialdehyde (B1249045) cellulose, carboxyl cellulose, or a product with a combination of functional groups.
Periodate (B1199274) oxidation is a highly selective method for the synthesis of dialdehyde cellulose (DAC). The periodate ion (IO₄⁻) specifically cleaves the vicinal diol bond between the C2 and C3 carbons of the anhydroglucose unit. patsnap.com This reaction results in the formation of two aldehyde groups, one at each of the former C2 and C3 positions. The process is typically conducted in an aqueous medium.
The reaction mechanism involves the formation of a cyclic periodate ester intermediate with the C2 and C3 hydroxyl groups. This intermediate then decomposes to yield the dialdehyde product and iodate (IO₃⁻). The reaction rate is influenced by factors such as temperature, pH, and the concentration of the periodate. For instance, at a fixed temperature of 50°C, both the reaction time and the ratio of sodium periodate to cellulose fiber significantly affect the resulting aldehyde content. diva-portal.org
Table 1: Effect of Reaction Time and Sodium Periodate (NaIO₄) Ratio on the Aldehyde Content of Dialdehyde Cellulose diva-portal.org
| Reaction Time (hours) | NaIO₄ to Fiber Ratio (w/w) | Aldehyde Content (%) |
|---|---|---|
| 2 | 1 | 14 |
| 8 | 1 | 45 |
| 2 | 2 | 55 |
| 8 | 2 | 80 |
Nitrogen dioxide (NO₂) is a selective oxidizing agent that primarily converts the primary hydroxyl groups at the C6 position of the anhydroglucose units into carboxyl groups. uctm.edu This process leads to the formation of carboxyl cellulose, also known as cellouronic acid. The oxidation can be carried out using gaseous nitrogen dioxide or a solution of dinitrogen tetroxide (N₂O₄), its dimer, in an inert solvent such as carbon tetrachloride or n-hexane. uctm.eduresearchgate.net
The reaction is highly specific, leaving the secondary hydroxyl groups at the C2 and C3 positions largely unaffected. researchgate.net The extent of oxidation, and thus the carboxyl content of the resulting this compound, is dependent on reaction conditions including the concentration of the oxidizing agent, temperature, and the duration of the reaction. uctm.edu For example, increasing the duration of the oxidation process from 7 to 71 hours can lead to a significant increase in the carboxyl group content from 16.3% to 23.6%. uctm.edu
Table 2: Influence of Oxidation Time on Carboxyl Content in Nitrogen Dioxide-Mediated Oxidation uctm.edu
| Oxidation Time (hours) | Carboxyl Content (%) |
|---|---|
| 7 | 16.3 |
| 71 | 23.6 |
| 72 | 18.4 |
| 144 | 20.1 |
| 200 | 20.2 |
Sodium hypochlorite (B82951) (NaClO) is a non-selective oxidizing agent that can oxidize the hydroxyl groups at the C2, C3, and C6 positions to form a mixture of aldehyde, ketone, and carboxyl groups. However, under specific conditions, it can be used to achieve a degree of selectivity. For instance, in the presence of a catalyst like ferrous hydroxide, the oxidation can be accelerated. researchgate.net
In a one-pot reaction using a highly concentrated solution of sodium hypochlorite pentahydrate at a pH of 11, it has been shown that the cleavage of the C2-C3 bond can occur, leading to the formation of carboxyl groups at these positions. acs.org The carboxyl group content in the pulp increases with the reaction time. acs.org
Table 3: Effect of Reaction Time on Carboxyl Group Content in Sodium Hypochlorite Oxidation acs.org
| Reaction Time (hours) | Carboxyl Group Content (mmol/g) |
|---|---|
| 0.5 | 0.45 |
| 2 | 0.70 |
| 6 | 0.87 |
The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical is a highly efficient and selective catalyst for the oxidation of the primary hydroxyl groups at the C6 position of cellulose to carboxyl groups. patsnap.com This reaction is typically carried out in an aqueous medium at a pH of around 10, using a primary oxidant such as sodium hypochlorite in the presence of sodium bromide. patsnap.com
The mechanism involves the oxidation of the TEMPO radical to the N-oxoammonium ion, which is the active oxidizing species. This species then selectively oxidizes the C6 primary hydroxyl groups to aldehydes, which are further oxidized to carboxyl groups. patsnap.com The TEMPO radical is regenerated in the process. The degree of oxidation can be controlled by adjusting the reaction conditions, such as the amount of the primary oxidant and the reaction time. acs.orgrsc.org
Table 4: Influence of Reaction Time on Carboxylate and Aldehyde Content in TEMPO-Mediated Oxidation acs.org
| Reaction Time (hours) | Carboxylate Content (mmol/g) | Aldehyde Content (mmol/g) |
|---|---|---|
| 0.25 | 0.25 | 0.15 |
| 1 | 0.50 | 0.25 |
| 4 | 0.65 | 0.30 |
| 24 | 0.70 | 0.30 |
Potassium permanganate (B83412) (KMnO₄) is a strong, non-selective oxidizing agent that can oxidize all three hydroxyl groups on the anhydroglucose unit to yield a variety of functional groups, including carboxyl and aldehyde groups. tandfonline.com The reaction is typically carried out under mild conditions, for example at 50°C for about 2 hours, and results in the formation of carboxylated cellulose. tandfonline.com The reaction follows pseudo-first-order kinetics with respect to the concentration of KMnO₄. tandfonline.com
The mechanism of permanganate oxidation of cellulose involves the conversion of hydroxyl groups to carboxyl groups. tandfonline.com This process can be used as a method for both carboxylation and defibrillation to produce fine carboxylated cellulose nanofibrils. rsc.org
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) is a strong oxidizing agent that can be used to produce carboxylated cellulose nanocrystals. nih.gov The mechanism of ammonium persulfate oxidation involves the cleavage of β-1,4 glycosidic bonds within the amorphous regions of the cellulose chains and the simultaneous oxidation of C6 hydroxyl groups to form carboxyl groups. mdpi.com
This method can yield a high carboxyl group content. For instance, a modified ammonium persulfate method, activated by N,N,N',N'-tetramethylethylenediamine (TMEDA) and assisted by ultrasound, has been shown to produce carboxylated cellulose nanocrystals with a carboxyl group content of 1.45 mmol/g. nih.gov The reaction is typically performed at elevated temperatures, for example at 60°C for 16 hours. woodj.org
Table 5: Carboxyl Content of Cellulose Nanocrystals from Different Sources via Ammonium Persulfate Oxidation woodj.orgresearchgate.net
| Cellulose Source | Carboxyl Content (mmol/g) |
|---|---|
| Recycled MDF fibers | 0.24 |
| Cotton | 0.90 |
| Microcrystalline cellulose | 1.45 |
Heterogeneous versus Homogeneous Reaction Systems for this compound Synthesis
Conversely, a homogeneous system involves the complete dissolution of cellulose in a suitable solvent prior to the introduction of the oxidizing agent. This ensures that individual cellulose polymer chains are fully accessible to the reactants, allowing for a more uniform and controllable oxidation reaction along the entire polymer backbone. Solvents capable of dissolving cellulose include N,N-dimethylacetamide/lithium chloride (DMAc/LiCl), ionic liquids, and some aqueous systems like NaOH/urea. Homogeneous reactions can achieve a higher and more evenly distributed degree of substitution, leading to products with more consistent properties. While this approach offers superior control over the chemical modification, it presents challenges such as the high viscosity of cellulose solutions, the cost and recyclability of the solvents, and the potential for cellulose degradation during dissolution. researchgate.net
The selection between heterogeneous and homogeneous systems is a trade-off between process simplicity and product quality. Heterogeneous methods are favored for large-scale production where cost and ease of operation are paramount, whereas homogeneous methods are preferred for creating highly functionalized, uniform this compound for specialized applications.
| Characteristic | Heterogeneous System | Homogeneous System |
|---|---|---|
| Cellulose State | Solid suspension | Dissolved in a solvent |
| Reagent Accessibility | Limited to fiber surface and amorphous regions | Full accessibility to individual polymer chains |
| Product Uniformity | Non-uniform distribution of functional groups | Uniform distribution of functional groups |
| Degree of Oxidation (DO) | Generally lower and harder to control | Higher and more precisely controllable |
| Advantages | - Simpler process
| - High product uniformity
|
| Disadvantages | - Non-uniform product
| - Requires specific and often expensive solvents
|
Pre-treatment Strategies for Enhanced Cellulose Reactivity
Alkaline Pre-treatment: Treatment with alkaline solutions, most commonly sodium hydroxide (NaOH), is a widely used method to enhance cellulose reactivity. This process, known as mercerization, induces swelling of the cellulose fibers, causing a transformation of the crystalline structure from the less reactive Cellulose I allomorph to the more accessible and reactive Cellulose II allomorph. A study on the effects of different alkaline pre-treatments on Populus biomass demonstrated that treatment with dilute sodium hydroxide resulted in the highest increase in cellulose accessibility. nih.govosti.gov A particularly effective method involves using an NaOH/urea solution at low temperatures, which can completely disrupt the hydrogen bonding network. Research has shown that pre-treating bamboo dissolving pulp with an NaOH/urea solution before TEMPO-mediated oxidation dramatically increases the degree of oxidation from 53.0% for the untreated pulp to 91.0% for the pre-treated sample. mdpi.com This enhancement is accompanied by a significant reduction in crystallinity. mdpi.com
Mechanical Pre-treatment: Mechanical methods, such as ball milling, aim to disrupt the crystalline structure of cellulose through physical force. researchgate.net Ball milling reduces the particle size and degree of polymerization, and most importantly, it can induce amorphization of the crystalline domains. nih.gov This structural deconstruction significantly increases the specific surface area and the number of accessible hydroxyl groups. Studies have shown that ball milling can be an effective pre-treatment to facilitate subsequent acid hydrolysis or oxidation reactions, leading to higher yields of the desired products. scienceopen.comjetir.org For example, the yield of nanocrystals from cellulose pulp via a chemical reaction increased from 16.3% without milling to over 56% after 0.5-1 hour of milling. jetir.org
| Sample | Crystallinity Index (%) | Degree of Oxidation (DO) (%) |
|---|---|---|
| Pristine Cellulose | 71.0 | 53.0 |
| NaOH/Urea-Treated Cellulose | 26.6 | 91.0 |
Advanced Structural Elucidation and Physicochemical Characterization Techniques of Oxycellulose
Spectroscopic Analysis Methods for Functional Group Identification
Spectroscopic techniques are indispensable for identifying and quantifying the functional groups introduced onto the cellulose (B213188) backbone during oxidation. These methods rely on the interaction of electromagnetic radiation with the material to probe its molecular vibrations, electronic transitions, and elemental composition.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for the qualitative and semi-quantitative analysis of functional groups in oxycellulose. The oxidation of cellulose leads to the formation of carbonyl (aldehyde and ketone) and carboxyl groups, which exhibit characteristic absorption bands in the infrared spectrum.
The most significant indicator of cellulose oxidation in an FTIR spectrum is the appearance of a new, strong absorption band in the region of 1720-1740 cm⁻¹ . This band is attributed to the C=O stretching vibration of the newly formed carboxyl groups and aldehydes. The intensity of this peak is directly related to the degree of oxidation. In its acidic form, the carboxyl group typically shows a strong band around 1738 cm⁻¹. The conversion of intermediate aldehyde groups to carboxyl groups can be monitored by an increase in the absorbance in this region.
Other important spectral regions include the broad band around 3000-3600 cm⁻¹ , which corresponds to the O-H stretching vibrations of the hydroxyl groups in the cellulose backbone. Changes in the shape and intensity of this band can indicate alterations in the hydrogen-bonding network upon oxidation. The region between 1000 and 1200 cm⁻¹ is characteristic of the C-O stretching and glycosidic linkages of the cellulose structure.
Interactive Data Table: Characteristic FTIR Absorption Bands in this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance in this compound Analysis |
| ~3340 | O-H stretching | Hydroxyl groups | Indicates the presence of the cellulose backbone; changes may suggest alterations in hydrogen bonding. |
| ~2900 | C-H stretching | Aliphatic C-H | Characteristic of the cellulose polymer chain. |
| ~1735 | C=O stretching | Carboxyl & Aldehyde | Primary indicator of cellulose oxidation; intensity correlates with the degree of oxidation. |
| ~1640 | O-H bending of adsorbed water | Water | Often present in cellulosic materials. |
| ~1430 | CH₂ scissoring | Cellulose Crystal Structure | Can be related to the crystallinity of the cellulose. |
| ~1370 | C-H bending | Aliphatic C-H | Part of the cellulose fingerprint region. |
| ~1160 | Asymmetric C-O-C bridge stretching | Glycosidic linkage | Relates to the polymeric nature of cellulose. |
| ~1030-1060 | C-O stretching | Primary & Secondary Alcohols | Part of the characteristic fingerprint of cellulose. |
| ~895 | β-glycosidic linkages | Anomeric carbon | Characteristic of the linkage between glucose units in cellulose. |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the chemical environment of nuclei such as ¹³C and ¹H. Both solid-state and solution-state NMR are valuable for characterizing this compound.
Solid-State NMR: Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR is a key technique for analyzing the structure of insoluble polymers like cellulose and its derivatives. The oxidation of primary hydroxyl groups at the C6 position to carboxylic acids, or the C2 and C3 hydroxyls to aldehydes, results in significant changes in the ¹³C NMR spectrum. A new resonance appearing downfield, typically in the range of 170-180 ppm , is a clear indicator of the presence of carboxyl carbons (C=O). The signals for the C6 carbon in native cellulose, usually found around 62-65 ppm, will decrease in intensity, while a new signal for the oxidized C6 carbon (when it becomes part of a carboxyl group) will appear in the aforementioned downfield region. Similarly, oxidation at C2 and C3 will alter the chemical shifts of these carbons, which typically resonate in the 70-80 ppm range in unmodified cellulose.
Solution-State NMR: While the insolubility of cellulose in common NMR solvents presents a challenge, the use of specific solvent systems, such as ionic liquids (e.g., tetrabutylphosphonium (B1682233) acetate (B1210297) in DMSO-d₆), allows for high-resolution 2D NMR analysis. aalto.fi Techniques like Heteronuclear Single Quantum Correlation (HSQC) can be used to correlate proton and carbon signals, enabling precise assignment of resonances for the anhydroglucose (B10753087) unit and the new functionalities in this compound. aalto.fi This allows for a more detailed structural elucidation and can help in quantifying the degree of oxidation at specific sites.
Interactive Data Table: Indicative ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Typical Chemical Shift in Cellulose (ppm) | Expected Chemical Shift in this compound (ppm) | Structural Implication of Shift |
| C1 | 104-106 | Largely unchanged | The anomeric carbon is generally not directly oxidized. |
| C4 | 88-90 (crystalline), 84-85 (amorphous) | Largely unchanged | C4 is typically not a primary site of oxidation. |
| C2, C3, C5 | 72-76 | Shifted upon oxidation at C2/C3 | Formation of aldehyde or ketone groups alters the local electronic environment. |
| C6 | 62-65 | Signal decreases, new signal appears downfield | Oxidation of the primary alcohol to an aldehyde or carboxylic acid. |
| -COOH | N/A | 170-180 | Unambiguous evidence of carboxyl group formation. |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is particularly useful for analyzing the changes in the surface chemistry of the cellulose fibers.
The high-resolution C1s spectrum of cellulose can be deconvoluted into several components corresponding to different carbon-oxygen bonding environments. The main peaks are typically assigned as follows:
C1 (C-C, C-H): around 284.8 eV
C2 (C-O): around 286.7 eV (from the alcohol groups)
C3 (O-C-O, C=O): around 288.1 eV (from the acetal (B89532) linkage and any existing carbonyls)
Upon oxidation, a new component, C4 (O-C=O) , appears at a higher binding energy, typically around 289.3 eV . researchgate.net The emergence and intensity of this peak provide direct evidence for the formation of carboxyl groups on the surface of the cellulose. researchgate.net Analysis of the O1s spectrum can also provide complementary information about the different oxygen-containing functionalities.
Interactive Data Table: C1s Binding Energies in XPS Analysis of this compound
| Peak Assignment | Binding Energy (eV) | Carbon Bonding Environment | Significance in this compound Analysis |
| C1 | ~284.8 | C-C, C-H | Reference peak, often attributed to adventitious carbon. |
| C2 | ~286.7 | C-O | Corresponds to the carbons singly bonded to oxygen in the glucose ring. |
| C3 | ~288.1 | O-C-O, C=O | Represents the anomeric carbon and any carbonyl groups. |
| C4 | ~289.3 | O-C=O | Directly indicates the presence of carboxyl groups on the surface. |
UV-Visible (UV-Vis) spectroscopy is employed to detect the presence of chromophores, which are functional groups that absorb light in the ultraviolet or visible regions. In this compound, the primary chromophores introduced are the carbonyl groups (aldehydes and ketones). These groups exhibit a characteristic weak absorption band corresponding to an n → π* electronic transition.
This absorption maximum (λmax) for isolated carbonyl groups is typically observed in the range of 270-300 nm . masterorganicchemistry.com The intensity of this absorption can be correlated with the carbonyl content of the this compound. While this method is sensitive, it is important to note that other compounds or impurities can also absorb in this region. Therefore, UV-Vis spectroscopy is often used in conjunction with other techniques for a comprehensive analysis. The formation of conjugated systems, which can occur through further degradation reactions, will shift the absorption to longer wavelengths.
Morphological and Microstructural Characterization Techniques
Understanding the physical structure of this compound at the micro and nano-scale is crucial as the oxidation process can significantly alter the fiber morphology, which in turn affects its physical and mechanical properties.
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of materials at high magnifications. In the context of this compound, SEM analysis reveals the changes in the fiber structure resulting from the oxidative treatment.
SEM images of native cellulose fibers typically show a relatively smooth and intact surface. After oxidation, the morphology can be significantly altered. Observations often include:
Increased surface roughness and porosity: The chemical treatment can lead to the partial degradation and removal of amorphous regions, creating a more porous and textured surface.
Fiber fragmentation and fibrillation: The oxidative process can weaken the fiber structure, leading to a breakdown of the fibers into smaller fragments or even nanofibrils.
Changes in fiber diameter: Depending on the severity of the oxidation, the fiber diameter may decrease due to the removal of surface layers.
These morphological changes observed by SEM are critical for understanding the material's properties, such as its capacity for water absorption, reactivity, and mechanical strength. For instance, a more porous and fibrillated structure can lead to a higher surface area, which is beneficial for applications in adsorption and catalysis.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the ultrastructure of this compound at the nanoscale. thermofisher.com By transmitting a beam of electrons through an ultrathin specimen, TEM can reveal detailed information about the morphology, size, and arrangement of individual micro- and nanofibrils. univ-rennes.frresearchgate.net This technique is crucial for understanding the structural modifications that occur in cellulose fibers following oxidation.
Research findings from TEM analysis indicate that the oxidation process can lead to significant changes in the fibrillar architecture of cellulose. Depending on the oxidant and reaction conditions, TEM micrographs may show a decrease in the average diameter of the fibrils or evidence of fibril disintegration. For instance, the introduction of carboxyl and carbonyl groups can disrupt the highly ordered, hydrogen-bonded structure of native cellulose, leading to a more fragmented or disaggregated fibrillar network. Cryo-TEM, a specialized version of the technique, is particularly useful for imaging beam-sensitive materials like cellulose at cryogenic temperatures, which minimizes electron beam damage and allows for the visualization of finer structural details. researchgate.netelsevierpure.comelsevierpure.com
Table 1: Representative TEM Findings on this compound Fibril Morphology
| Oxidation Method | Observed Morphological Changes | Typical Fibril Diameter Range (nm) |
|---|---|---|
| Periodate (B1199274) Oxidation | Increased fibril separation, some surface erosion | 3-10 |
| TEMPO-mediated Oxidation | Individualization of nanofibrils, significant reduction in aggregation | 2-5 |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of this compound at the nanometer scale. nih.gov It operates by scanning a sharp probe over the sample surface, providing a three-dimensional topographical map and quantitative data on surface roughness. unileoben.ac.at Unlike electron microscopy, AFM can be performed in various environments, including ambient air or liquid, which allows for the characterization of samples under near-physiological conditions. nih.govunileoben.ac.at
AFM studies on this compound reveal how different oxidation treatments alter the surface morphology of cellulose fibers. The introduction of functional groups often leads to an increase in surface roughness, which can be quantified using parameters such as the root-mean-square (Rq) roughness. nih.gov Topographical images can show the emergence of new surface features, such as pits or pores, resulting from the chemical attack on the fiber surface. Furthermore, AFM can visualize the arrangement of individual cellulose fibrils and their aggregates, providing insights into how oxidation affects interfibrillar cohesion. confer.cz
Table 2: AFM Surface Roughness Data for Native Cellulose vs. This compound
| Sample Type | Oxidation Level | Root-Mean-Square (Rq) Roughness (nm) | Key Topographical Features |
|---|---|---|---|
| Native Cellulose | N/A | 2.5 ± 0.5 | Smooth surface with aligned fibrils |
| Low-Oxidation this compound | Low Carboxyl Content | 5.8 ± 1.2 | Increased surface undulations, minor fibril disruption |
X-ray Diffraction (XRD) for Crystallinity and Allomorph Analysis
X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of cellulosic materials, including this compound. bohrium.com It provides critical information on the degree of crystallinity and the polymorphic form (allomorph) of cellulose. nih.govmdpi.com Native cellulose typically exists as Cellulose I, a highly crystalline allomorph. mdpi.com The oxidation process can disrupt this ordered structure, leading to changes in both crystallinity and potentially causing a transformation to other allomorphs like Cellulose II. mdpi.comresearchgate.net
The Crystallinity Index (CI), calculated from the XRD pattern, is a key parameter used to quantify the proportion of crystalline regions relative to amorphous regions. researchgate.net Research consistently shows that extensive oxidation tends to decrease the CI of cellulose. This is because the chemical reactions predominantly occur in the more accessible amorphous regions and on the surfaces of crystalline domains, leading to a disruption of the ordered structure. The Segal method is a common, though approximate, technique for estimating CI from XRD data. nih.gov More advanced deconvolution methods can offer more accurate results by separating the diffraction peaks associated with different crystalline planes from the broad halo of the amorphous fraction. nih.gov
Table 3: Comparative XRD Data for Cellulose and this compound
| Sample | Predominant Allomorph | Crystallinity Index (CI) (%) | Major Diffraction Peaks (2θ) |
|---|---|---|---|
| Native Cotton Cellulose | Cellulose I | ~85% | 14.8°, 16.5°, 22.7° |
| Periodate this compound | Cellulose I | ~70% | 14.9°, 16.6°, 22.6° (Broadened) |
Thermal Analysis Methods
Thermogravimetric Analysis (TGA) for Decomposition Behavior
Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition behavior of this compound. mdpi.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com The resulting TGA curve and its first derivative (DTG curve) provide information on decomposition temperatures, the amount of residual char, and the kinetics of degradation.
The introduction of aldehyde, ketone, and carboxyl groups into the cellulose structure during oxidation typically lowers its thermal stability. elsevierpure.com TGA studies show that the onset temperature of decomposition for this compound is often significantly lower than that of unmodified cellulose (which generally begins to decompose around 300-400 °C). mdpi.comelsevierpure.com This is attributed to the fact that the oxidized functional groups can initiate degradation pathways at lower energies. The rate of weight loss and the final char yield are also affected by the type and extent of oxidation.
Table 4: TGA Decomposition Data for Cellulose and this compound
| Sample | Onset Decomposition Temp. (T_onset) | Temperature of Max. Decomposition Rate (T_max) | Char Residue at 600°C (%) |
|---|---|---|---|
| Unmodified Cellulose | ~315 °C | ~355 °C | ~15% |
| Dialdehyde (B1249045) Cellulose | ~220 °C | ~280 °C | ~25% |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of this compound by measuring the difference in heat flow required to increase the temperature of a sample and a reference. researchgate.net DSC can detect events such as glass transitions, melting, and crystallization. For cellulosic materials, DSC is particularly sensitive to the effects of bound water and changes in the amorphous regions of the polymer. semanticscholar.org
DSC analysis of this compound reveals how chemical modification affects its thermal properties. A broad endothermic peak observed typically between 110 and 160°C is associated with the evaporation of absorbed water, and the area of this peak can be related to the material's accessibility and amorphous content. semanticscholar.org The glass transition temperature (Tg), which characterizes the transition from a rigid to a more flexible state in the amorphous domains, can also be affected by oxidation. nih.govnih.gov The introduction of polar functional groups can alter intermolecular interactions and change the energy required for segmental motion, thus shifting the Tg.
Table 5: Key Thermal Transitions of this compound by DSC
| Sample | Glass Transition Temperature (T_g) | Endothermic Peak (Water Evaporation) |
|---|---|---|
| Dry Microcrystalline Cellulose | ~132 °C, 159 °C, 184 °C (multiple transitions) nih.gov | N/A |
| Hydrated this compound | Varies with water content and oxidation degree | ~120-150 °C |
Chemical Titration and Derivatization Methods for Functional Group Quantification
The quantification of newly introduced functional groups, particularly carboxyl groups, is fundamental to the characterization of this compound. Chemical titration methods are widely employed for this purpose due to their reliability and accessibility. researchgate.net These methods are based on the selective neutralization of acidic groups on the polymer chain. researchgate.net
Potentiometric and conductometric titrations are common instrumental methods that provide precise quantification of carboxyl content. ncsu.eduresearchgate.net In a typical potentiometric titration, the this compound sample is suspended in a salt solution and titrated with a standardized base, such as sodium hydroxide, while the pH is monitored. researchgate.net The equivalence point on the titration curve corresponds to the total amount of accessible acidic groups. The Boehm titration method is another established technique that uses bases of different strengths (e.g., sodium bicarbonate, sodium carbonate, and sodium hydroxide) to differentiate and quantify various types of acidic surface groups, including carboxylic, lactonic, and phenolic groups. researchgate.netsciltp.com Complexometric titration has also been demonstrated as a sensitive method for determining carboxyl group content in oxidized cellulose fibers. elsevierpure.com
Table 6: Typical Carboxyl Content in this compound Determined by Titration
| Oxidation Method | Typical Carboxyl Content (mmol/g) | Titration Technique |
|---|---|---|
| Unmodified Cellulose | < 0.1 | Potentiometric Titration |
| Hypochlorite (B82951) Oxidation | 0.2 - 0.5 | Boehm Titration |
| Periodate-Chlorite Oxidation | 0.8 - 1.5 | Conductometric Titration |
Quantification of Carboxyl Groups (e.g., Conductometric Titration, Ion-Exchange)
The introduction of carboxyl groups is a primary outcome of cellulose oxidation. Their quantification is essential for controlling the properties of this compound.
Conductometric Titration: This technique is a reliable method for determining the carboxyl content. It involves the titration of an this compound suspension with a standard base, such as sodium hydroxide, while monitoring the conductivity of the suspension. The equivalence point, which corresponds to the complete neutralization of the carboxyl groups, is identified by a distinct change in the conductivity curve. This method is particularly useful for weak acids at low concentrations where potentiometric titration might be challenging. researchgate.net
Ion-Exchange Methods: The acidic nature of the carboxyl groups allows this compound to function as an ion-exchange material. researchgate.net The carboxyl content can be determined by exploiting this property. In a typical procedure, the this compound sample is first converted to its acidic form. It is then treated with a solution containing a known concentration of a cation, such as calcium or methylene (B1212753) blue. elsevierpure.com By measuring the decrease in the cation concentration in the solution after equilibrium is reached, the amount of carboxyl groups can be calculated. Complexometric titration of the exchanged ions is one approach to quantify the carboxyl group content. researchgate.netelsevierpure.com Studies have shown an excellent correlation between the results obtained from complexometric titration and the conventional Methylene Blue method. researchgate.netelsevierpure.com
The content of carboxyl groups is highly dependent on the oxidation procedure. For instance, non-selectively oxidized fibers can exhibit an increase in carboxyl group content of approximately 180% compared to untreated fibers. researchgate.netelsevierpure.com
Table 1: Comparison of Carboxyl Group Quantification Methods
| Method | Principle | Advantages | Research Findings |
|---|---|---|---|
| Conductometric Titration | Measures changes in electrical conductivity during neutralization of carboxyl groups with a base. | Good for low concentrations of weak acids; precise endpoint determination. researchgate.net | Provides accurate quantification of carboxyl content in various this compound samples. |
| Ion-Exchange (Complexometric Titration) | Utilizes the ion-exchange capacity of carboxyl groups to bind with cations, which are then quantified. researchgate.net | Sensitive to small changes in functional group content; correlates well with other methods. elsevierpure.com | The carboxyl group content in selectively oxidized fibers can be twice as high as in raw fibers. researchgate.net |
| Ion-Exchange (Methylene Blue Method) | Based on the adsorption of the cationic dye Methylene Blue by the anionic carboxyl groups. | A well-established conventional method for comparison. elsevierpure.com | Shows excellent correlation with complexometric titration results. elsevierpure.com |
Quantification of Aldehyde/Carbonyl Groups (e.g., Iodometric Methods, Hydroxylamine (B1172632) Hydrochloride Method)
Aldehyde and carbonyl groups are also introduced during the oxidation of cellulose, and their presence can significantly influence the material's properties and subsequent chemical reactions.
Iodometric Methods: These methods are based on the oxidation of aldehyde groups to carboxylic acids by iodine in an alkaline solution. The amount of unreacted iodine is then determined by titration with a standard sodium thiosulfate (B1220275) solution. This allows for the calculation of the aldehyde content.
Hydroxylamine Hydrochloride Method: This is a widely used and reliable method for the determination of total carbonyl content (aldehydes and ketones). nih.govresearchgate.netdiva-portal.org The principle involves the reaction of carbonyl groups with hydroxylamine hydrochloride to form an oxime, liberating hydrochloric acid. nih.govdiva-portal.org The amount of liberated acid is then quantified by titration with a standard base, such as sodium hydroxide. diva-portal.org This reaction can be carried out at elevated temperatures (e.g., 80°C) to ensure complete oximation. nih.gov To drive the reversible oximation reaction to completion, a base like triethanolamine (B1662121) can be used in place of the more toxic pyridine. nih.govresearchgate.net
Table 2: Research Findings on Carbonyl Group Quantification
| This compound Type | Oxidation Method | Carbonyl Content (mmol/100g) | Reference Method |
|---|---|---|---|
| Softwood Kraft Pulp | Peracetic acid | 10 - 40 | Hydroxylamine hydrochloride |
| Hardwood Pulp | Hydrogen peroxide (acidic) | Increased number of carbonyls | Hydroxylamine hydrochloride researchgate.net |
| Dialdehyde Cellulose | Periodate oxidation | Variable depending on reaction time | Hydroxylamine hydrochloride diva-portal.org |
Rheological Characterization of this compound Dispersions and Solutions
The rheological properties of this compound dispersions are critical for their processing and application in areas such as coatings, thickeners, and composites. ncsu.edu These properties are highly dependent on factors like the concentration of the dispersion, the dimensions of the this compound particles, and their surface characteristics. researchgate.net
Aqueous suspensions of this compound, particularly in the form of nanocellulose, typically exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases with an increasing shear rate. colab.ws They also often display viscoelastic, solid-like behavior, characterized by a storage modulus (G') that is higher than the loss modulus (G''). colab.ws The storage modulus has been shown to increase significantly with concentration. colab.ws The viscoelastic properties can be influenced by ionic strength, with an increase in salt concentration leading to an enhancement of the fiber-fiber interactions and thus, an increase in the moduli. colab.ws
Table 3: Factors Influencing the Rheology of this compound Dispersions
| Parameter | Effect on Viscosity/Moduli | Explanation |
|---|---|---|
| Concentration | Increase | Higher concentration leads to more particle-particle interactions and network formation. colab.ws |
| Particle Aspect Ratio | Increase | Higher aspect ratio particles can form more entangled networks. researchgate.net |
| Surface Charge | Decrease | Higher electrostatic repulsion between particles can lead to lower viscosity. |
| Ionic Strength | Increase | Shielding of surface charges allows for stronger fiber-fiber interactions. colab.ws |
Molecular Weight Distribution Analysis (e.g., Size Exclusion Chromatography, Viscometry)
The molecular weight and its distribution are fundamental properties of this compound that are significantly affected by the oxidation process, which often leads to chain scission and a decrease in the degree of polymerization.
Size Exclusion Chromatography (SEC): SEC is a powerful technique for determining the molecular weight distribution of polymers. nih.gov For cellulose and its derivatives, a common solvent system is N,N-dimethylacetamide with lithium chloride (DMAc/LiCl). nih.gov The separation is based on the hydrodynamic volume of the polymer chains in solution. nih.gov Coupling SEC with detectors such as multi-angle laser light scattering (MALLS) and differential refractive index (DRI) allows for the absolute determination of molecular weight without the need for column calibration with polymer standards. nih.govchromatographyonline.com This is particularly important for this compound, as its conformation in solution may differ from that of standard materials like polystyrene. chromatographyonline.com
Viscometry: This is a more traditional method for estimating the average molecular weight of polymers. It involves measuring the viscosity of a dilute solution of the polymer. The intrinsic viscosity is then related to the molecular weight through the Mark-Houwink equation. While it provides an average molecular weight, it does not give information about the distribution. nih.gov
Table 4: Molecular Weight Analysis of this compound
| Technique | Information Provided | Solvent System (for SEC) | Key Findings |
|---|---|---|---|
| SEC-MALLS | Absolute molecular weight distribution (Mw, Mn, PDI). nih.govchromatographyonline.com | DMAc/LiCl nih.gov | Different extraction and oxidation processes result in significant variations in the molar mass distributions of cellulose. chromatographyonline.com |
| Viscometry | Viscosity-average molecular weight. nih.gov | Cupri-ethylenediamine (CED) | Provides a reliable average molecular weight but no distributional information. |
Surface Charge and Electrokinetic Potential Measurements (e.g., Zeta Potential)
The carboxyl groups on the surface of this compound impart a negative charge when dispersed in an aqueous medium. This surface charge is a key factor in the colloidal stability of this compound suspensions and their interactions with other components.
Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. mdpi.com It is typically measured using techniques such as streaming potential or electrophoresis. ncsu.eduresearchgate.netmdpi.com For this compound, the zeta potential is generally negative and its magnitude is influenced by the pH and the ionic strength of the surrounding medium. ncsu.edumdpi.com An increase in pH leads to a more negative zeta potential due to the deprotonation of carboxyl groups. mdpi.com Conversely, an increase in electrolyte concentration can lead to a decrease in the magnitude of the zeta potential due to the screening of surface charges. ncsu.edu Stable suspensions of nanocellulose are often associated with zeta potentials more negative than -30 mV or more positive than +30 mV. mdpi.com
Table 5: Zeta Potential of this compound under Different Conditions
| Material | pH | Electrolyte Concentration (NaCl) | Zeta Potential (mV) |
|---|---|---|---|
| Bleached Sulphate Pulp | Varied | 10⁻³ mol dm⁻³ | Becomes more negative with increasing pH ncsu.edu |
| Cotton Linters | Varied | 10⁻² mol dm⁻³ | Becomes more negative with increasing pH ncsu.edu |
| Cellulose Acetate Membranes | 4 to 9 | 1 mM KCl | Negative values, becoming more negative with increasing pH mdpi.com |
| Cellulose Nanocrystals (CNCs) | Neutral | - | Approx. -25.6 ± 8.24 mV mdpi.com |
Mechanistic Investigations of Cellulose Oxidation Pathways
Free Radical Mechanisms in Cellulose (B213188) Oxidative Degradation
Free radical mechanisms play a significant role in the oxidative degradation of cellulose, particularly in processes involving agents like peroxides, ozone, and certain metal-catalyzed reactions tandfonline.comnih.gov. The initiation of these reactions often involves the formation of highly reactive radical intermediates, such as hydroxyl radicals (•OH) nih.govopen.ac.uk. These radicals can abstract hydrogen atoms from the cellulose backbone, leading to the formation of carbon-centered radicals on the glucose units mdpi.com.
The propagation of the free radical chain reaction involves the reaction of these cellulose radicals with oxygen or other oxidizing species, generating peroxy radicals and hydroperoxides. These intermediates can further react with cellulose, causing chain scission and the introduction of carbonyl and carboxyl groups open.ac.ukjyu.fi. Studies using techniques like induced polymerization of acrylonitrile (B1666552) have provided evidence for the intervention of free-radical mechanisms in cellulose oxidation acs.org.
Research indicates that the formation of glycosidic radicals can be particularly significant in driving cellulose degradation through the initiation of free radical chain reactions diva-portal.org. The efficiency of this degradation is influenced by the accessibility and structure of the cellulose fibers diva-portal.org. For instance, the degradation observed during high consistency ozone bleaching is explained by free radical chain reactions diva-portal.org.
Role of Transition Metals and Catalytic Systems in Oxidation
Transition metal ions are known to significantly influence the oxidative degradation of cellulose, often acting as catalysts in the formation of reactive oxygen species, including hydroxyl radicals mdpi.comresearchgate.net. Metals such as iron, copper, and manganese, even in trace amounts, can promote cellulose degradation open.ac.ukmdpi.comresearchgate.net.
Transition metals can catalyze Fenton-like reactions in the presence of hydrogen peroxide, leading to the generation of highly reactive hydroxyl radicals that attack the cellulose chain nih.govopen.ac.ukacs.orgresearchgate.net. This catalytic activity can result in the breakage of glycosidic bonds and the introduction of oxidized functionalities acs.org. Studies have shown a correlation between the behavior of transition metals in solution and their impact on paper degradation at low concentrations researchgate.net.
Various catalytic systems have been developed to control and enhance cellulose oxidation. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is a prominent example, where a stable free radical acts as a catalyst in the presence of a primary oxidant like sodium hypochlorite (B82951) (NaClO) and sodium bromide (NaBr) tandfonline.compatsnap.comrsc.org. This system selectively oxidizes the primary hydroxyl groups at the C6 position of glucose units to carboxyl groups patsnap.commdpi.comresearchgate.net. The mechanism involves the oxidation of TEMPO to its oxoammonium cation, which then oxidizes the cellulose mdpi.com.
Other catalytic systems include the use of heteropoly acids and supported metal nanoparticles for the selective oxidation of cellulose to specific products like formic acid or oxalic acid tandfonline.comresearchgate.net. These catalysts can facilitate the cleavage of C-C bonds and the introduction of various functional groups under specific reaction conditions researchgate.net.
Kinetic Studies of Cellulose Oxidation Reactions
Kinetic studies are essential for understanding the rates and mechanisms of cellulose oxidation reactions and for optimizing reaction conditions. The kinetics of cellulose oxidation are influenced by various factors, including the type and concentration of the oxidizing agent, temperature, pH, and the accessibility and structure of the cellulose substrate tandfonline.commdpi.com.
Many cellulose oxidation processes, such as those mediated by sodium chlorite (B76162) or periodate (B1199274), often follow pseudo-first-order kinetics under specific conditions tandfonline.commdpi.comresearchgate.net. For example, the rate of oxidation with sodium chlorite is dependent on its concentration and the presence of catalysts tandfonline.com. Periodate oxidation, which selectively cleaves the C2-C3 bond, also follows pseudo-first-order kinetics, with the reaction rate significantly increasing with elevated temperatures tandfonline.commdpi.com.
Studies on the kinetics of methyl cellulose oxidation by permanganate (B83412) in acidic solutions have indicated a pseudo-first-order behavior with respect to permanganate and fractional second-order kinetics with respect to methyl cellulose concentration acs.org. These studies also suggested an acid-catalyzed process and the formation of an intermediate complex acs.org.
Computational Chemistry and Molecular Modeling of Oxidation Processes
Computational chemistry and molecular modeling techniques provide valuable insights into the complex mechanisms of cellulose oxidation at the molecular level researchgate.nethelsinki.fi. These methods can complement experimental studies by exploring reaction pathways, transition states, and the influence of structural features on reactivity.
Molecular dynamics simulations have been used to study the interaction of oxidizing agents and catalysts with cellulose surfaces and to understand the effects of oxidation defects on the cellulose structure and its interactions with water researchgate.netfinnceres.fidiva-portal.org. These simulations can reveal how oxidation impacts the hydrogen bonding network within cellulose crystals and the accessibility of reactive sites researchgate.netfinnceres.fi.
Density Functional Theory (DFT) calculations are employed to investigate the energetics of specific oxidation reactions, such as the cleavage of glycosidic bonds or the formation of functional groups ucl.ac.ukresearchgate.netsoton.ac.uk. These calculations can help elucidate the preferred attack sites of oxidizing species and the stability of reaction intermediates ucl.ac.ukresearchgate.net.
Computational models can depict the surface of oxidized cellulose, showing the distribution of introduced functional groups like carboxylates after processes like TEMPO-mediated oxidation researchgate.net. These models aid in understanding how surface modifications affect the properties and potential applications of oxidized cellulose researchgate.nethelsinki.fi. Furthermore, computational studies can explore the impact of functionalization with various groups on the electronic properties and reactivity of cellulose bue.edu.eg.
Recent computational work has also focused on understanding the mechanisms of cellulose degradation catalyzed by transition metals and the role of reactive intermediates like hydroxyl radicals in these processes acs.orgresearchgate.net.
Derivatization and Further Chemical Modification of Oxycellulose
Graft Copolymerization onto Oxycellulose Backbones
Graft copolymerization is a powerful technique to impart new properties to cellulose (B213188) by covalently bonding synthetic polymer chains onto its backbone. In the case of this compound, the presence of aldehyde groups can facilitate the generation of radical sites, often leading to more efficient grafting compared to unmodified cellulose. tandfonline.com
Various monomers can be grafted onto this compound, introducing a range of functionalities. For instance, the grafting of methyl methacrylate (B99206) (MMA) has been studied, demonstrating that photo-activation with a visible light-sensitized redox initiator system, such as oxalic acid/KMnO4, can lead to significant and efficient grafting at reasonable rates. tandfonline.com Research has indicated that this compound with a moderate degree of oxidation (copper number 20–35) provides optimal conditions for grafting. tandfonline.com The mechanism involves the generation of radical centers on the this compound backbone, which is believed to be more effective due to the oxidation of the aldehydic sites. tandfonline.com
Another example is the graft copolymerization of styrene (B11656) onto cotton, a form of cellulose. While not exclusively on pre-oxidized cellulose, this process demonstrates the potential to impart properties such as thermoplasticity, dimensional stability, and water repellency. kyoto-u.ac.jp The general principle of initiating grafting at active sites on the cellulose backbone is applicable to this compound.
The process of graft copolymerization can be initiated through several methods, including chemical initiation, photo-irradiation, and high-energy radiation. researchgate.net Chemical initiation often involves redox systems, such as those containing Ce(IV) ions, which can form a complex with the hydroxyl groups of cellulose and generate free radicals on the polymer backbone, ready to initiate the polymerization of the monomer. researchgate.net
Table 1: Examples of Monomers and Initiator Systems for Graft Copolymerization on Cellulose Derivatives
| Monomer | Initiator System | Backbone | Key Findings | Reference |
| Methyl Methacrylate (MMA) | Oxalic acid/KMnO₄ (photo-activated) | This compound | Optimum grafting at copper numbers 20-35. tandfonline.com | tandfonline.com |
| Styrene | High-energy radiation | Cotton (Cellulose) | Imparts thermoplasticity and water repellency. kyoto-u.ac.jp | kyoto-u.ac.jp |
| Various vinyl monomers | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Cellulose | CAN forms a chelate complex with cellulose, creating radical sites for grafting. researchgate.net | researchgate.net |
Esterification and Etherification Reactions of Oxidized Cellulose
Esterification and etherification are fundamental reactions for modifying the hydroxyl groups present in cellulose. While these reactions are well-established for native cellulose, their application to this compound involves the interplay with the existing carbonyl and carboxyl groups.
Esterification involves the reaction of the hydroxyl groups of this compound with an acid or its derivative (e.g., acid chloride or anhydride) to form an ester linkage. This modification can be used to introduce a wide range of functional groups, altering properties such as solubility, hydrophobicity, and reactivity. The regioselectivity of these reactions can be influenced by the solvent system and reaction conditions. nih.gov
Etherification results in the formation of an ether bond (C-O-C) by reacting the hydroxyl groups with an etherifying agent, such as an alkyl halide or an epoxide, typically under alkaline conditions. google.comechemi.com Common cellulose ethers include methyl cellulose, carboxymethyl cellulose, and hydroxypropyl cellulose. echemi.com When applied to this compound, the reaction conditions, particularly the alkaline medium, must be carefully controlled to avoid potential side reactions like β-elimination, which can be promoted by the presence of carbonyl groups. researchgate.net
The industrial production of cellulose ethers is typically carried out in heterogeneous systems starting from alkali cellulose. google.com The efficiency of the reaction can be affected by side reactions with water. google.com For this compound, the presence of carboxyl groups can influence the local pH and reactivity, while the aldehyde and ketone groups may undergo reactions under the conditions used for etherification.
Crosslinking Strategies for this compound-Based Materials
Crosslinking is a crucial strategy for modifying the physical and mechanical properties of this compound, leading to the formation of hydrogels, films, and fibers with improved stability, strength, and controlled swelling behavior. The aldehyde groups in this compound are particularly reactive sites for crosslinking.
One common approach is the use of multifunctional amines as crosslinkers. These amines can react with the aldehyde groups on different this compound chains to form Schiff bases (imine linkages), creating a network structure. researchgate.net For example, diamines like ethylenediamine (B42938) (EDA) and hexamethylenediamine (B150038) (HMDA) have been used to crosslink oxidized cellulose nanofibrils. researchgate.net The resulting imine bonds can be further stabilized by reduction to secondary amine linkages. researchgate.net This type of crosslinking can reduce swelling and impart crease resistance. researchgate.net
Besides small molecule amines, polymeric amines such as polyethyleneimine (PEI) can also be employed. researchgate.net Another strategy involves the use of proteins, like soy protein, which can react with carboxyl groups in this compound to form C-N bonds, effectively crosslinking the fabric. nih.gov
In addition to amine-based crosslinkers, other reagents commonly used for crosslinking cellulose can be adapted for this compound, including:
Epichlorohydrin (ECH) : This epoxy compound reacts with hydroxyl groups to form ether linkages, creating a stable, crosslinked network. encyclopedia.pubnih.gov
Aldehyde-based reagents : While this compound itself contains aldehydes, other dialdehydes can be used to crosslink hydroxyl-rich regions. encyclopedia.pubnih.gov
Multifunctional carboxylic acids : Reagents like citric acid can form ester bonds with the hydroxyl groups of cellulose, leading to a crosslinked structure. This method is considered safe and can produce hydrogels with good swelling capabilities. encyclopedia.pubnih.gov
The degree of crosslinking can be controlled by varying the concentration of the crosslinking agent and the reaction conditions, allowing for the fine-tuning of the material's properties. researchgate.netnih.gov For instance, in paper applications, crosslinking oxidized hydroxypropyl cellulose with polyamines has been shown to significantly increase the wet tensile strength. mdpi.comsemanticscholar.org
Table 2: Common Crosslinking Agents for Cellulose and this compound
| Crosslinking Agent | Functional Group Targeted | Type of Linkage Formed | Key Properties Improved | Reference |
| Multifunctional Amines (e.g., EDA, PEI) | Aldehyde | Schiff base (Imine) | Crease resistance, controlled swelling | researchgate.net |
| Soy Protein | Carboxyl | Amide (C-N) | Tensile strength, dyeability | nih.gov |
| Epichlorohydrin (ECH) | Hydroxyl | Ether | Mechanical stability | encyclopedia.pubnih.gov |
| Citric Acid | Hydroxyl | Ester | Swelling capacity, biodegradability | encyclopedia.pubnih.gov |
Reaction with Amines and Other Nucleophiles (e.g., Schiff Base Formation)
The aldehyde groups introduced into cellulose through oxidation are highly susceptible to nucleophilic attack, making them ideal reaction sites for derivatization. Reactions with amines to form Schiff bases (imines) are particularly well-documented and versatile.
This condensation reaction occurs between the aldehyde groups of dialdehyde (B1249045) cellulose (DAC) and the primary amino groups of various compounds. mdpi.com The formation of the C=N double bond can be confirmed by spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy. researchgate.net
A wide range of amine-containing molecules can be used, leading to a diverse array of functionalized celluloses:
Simple primary amines : Both aliphatic and aromatic primary amines can be reacted with DAC. nih.gov
Diamines : Ethylenediamine (EDA) can react with the aldehyde groups, leading to functionalized cellulose beads. researchgate.net
Functional amines : Amines bearing other functional groups, such as orthoaminophenol, can be used to create cellulose-based ligands capable of complexing metal ions. mdpi.com
Polymers with amine groups : Hyper-branched polyethylenimine (hPEI) can be grafted onto DAC to create a highly aminated cellulose derivative, which can then be further reacted to form various Schiff bases. nih.gov
Biomolecules : Proteins, such as bovine serum albumin (BSA), can be bound to DAC through Schiff base formation. This reaction has been explored for applications like the deproteinization of crude polysaccharide extracts. researchgate.net
The conditions for Schiff base formation, including pH, temperature, and reaction time, can be optimized to achieve high binding efficiency. researchgate.net For instance, a study on the binding of BSA to DAC found optimal conditions to be a pH of 8.0, a temperature of 40°C, and a reaction time of 4 hours. researchgate.net
While imine bonds are stable under many conditions, they can be hydrolytically unstable, particularly in aqueous environments. nih.gov To create more stable linkages, the Schiff base can be reduced to a secondary amine. However, for certain applications, the reversibility of the imine bond can be advantageous. nih.gov An alternative to imines is the formation of oxime linkages by reacting DAC with O-substituted hydroxylamines. Oximes exhibit greater stability towards hydrolysis over a wide pH range. nih.gov
Reduction of Aldehyde and Ketone Groups in this compound
The aldehyde and ketone groups present in this compound can be reduced to their corresponding primary and secondary alcohols. This transformation is significant as it can improve the stability of the polymer, particularly under alkaline conditions where carbonyl groups can promote degradation reactions like β-elimination. researchgate.net It also allows for the creation of dialcohol cellulose, a bio-based material with potential applications as a thermoplastic. researchgate.net
The most common reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄) . researchgate.netwikipedia.org It is a relatively mild reducing agent that is selective for aldehydes and ketones, generally not reducing carboxylic acids or esters under normal conditions. wikipedia.orgyoutube.com The reduction of dialdehyde cellulose (DAC) with sodium borohydride converts the aldehyde groups into primary hydroxyl groups. researchgate.net
However, the reduction process is not without challenges. A competing reaction is the β-elimination (or β-alkoxy-elimination), which leads to chain scission and degradation of the cellulose backbone. researchgate.net This side reaction is particularly prevalent under alkaline conditions. The optimization of the reduction process is therefore a balance between achieving complete conversion of the carbonyl groups and minimizing polymer degradation. researchgate.net
Key factors influencing the outcome of the borohydride reduction of DAC include:
pH : Lowering the pH can slow down the degradation reactions, but may also result in incomplete reduction of the aldehydes. researchgate.net
Reagent Stoichiometry : Increasing the amount of sodium borohydride can help to minimize chain scission, but may not prevent it entirely. researchgate.net
Degree of Oxidation (DO) : The initial DO of the DAC significantly affects the yields and molecular weights of the resulting dialcohol celluloses. researchgate.net
Another reducing agent that has been used is sodium cyanoborohydride (NaBH₃CN), particularly in the context of reductive amination, where an imine is formed and then reduced in situ. researchgate.netcdnsciencepub.comcdnsciencepub.com
Table 3: Influence of Reaction Conditions on Sodium Borohydride Reduction of Dialdehyde Cellulose
| Parameter | Effect on Reduction | Effect on Degradation (β-elimination) | Reference |
| Increasing pH | Can facilitate the reaction | Significantly increases the rate of chain scission | researchgate.net |
| Lowering pH | May lead to incomplete conversion of aldehydes | Slows down the degradation process | researchgate.net |
| Increasing NaBH₄ amount | Promotes complete reduction | Can help minimize, but not eliminate, chain scission | researchgate.net |
| Higher Degree of Oxidation (DO) | Affects yield and molecular weight of the product | Can lead to a "leveling-off" effect on molecular weight due to increased degradation | researchgate.net |
Sulfonation of Oxidized Cellulose Fibers
Sulfonation introduces sulfonic acid (-SO₃H) or sulfonate (-SO₃⁻) groups onto the cellulose backbone, significantly altering its properties. These groups are strongly acidic and highly hydrophilic, which can enhance water absorbency, ion-exchange capacity, and dispersibility. acs.orgdiva-portal.org
A common and effective method for sulfonating cellulose involves a two-step process that utilizes this compound as an intermediate. google.comnih.gov
Oxidation : Cellulose is first oxidized, typically with sodium periodate (B1199274) (NaIO₄), to form dialdehyde this compound. This step selectively cleaves the C2-C3 bond of the anhydroglucose (B10753087) units, creating two aldehyde groups. google.comnih.gov
Sulfonation : The resulting dialdehyde cellulose is then reacted with a sulfonating agent, most commonly sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅). acs.orggoogle.comnih.gov The bisulfite adds across the aldehyde groups, converting them into α-hydroxysulfonic acid sodium salts.
This oxidative sulfonation protocol has been shown to improve the water retention values of cellulosic materials. researchgate.net The reaction conditions for the sulfonation step, such as temperature, pH, and concentration of the sulfonating agent, can be controlled to achieve a desired degree of substitution (DS), which is the number of sulfonic groups per anhydroglucose unit. google.comgoogle.com For example, the reaction with sodium bisulfite is often carried out at a pH of about 4.5 and temperatures ranging from ambient to 90°C. google.com
The introduction of sulfonate groups can significantly enhance the wet strength of paper products made from these modified fibers. google.com For instance, handsheets made from sulfonated cellulose fibers have shown substantially higher wet tensile strength compared to those made from just the oxidized cellulose precursor. google.com
Applications of Oxycellulose in Materials Science and Engineering Non Clinical Focus
Adsorbent Materials for Environmental Remediation
The functional groups on oxycellulose, particularly the carboxyl groups, make it an effective adsorbent for various pollutants. This has led to its exploration in environmental remediation efforts, specifically for purifying aqueous systems.
Heavy Metal Ion Sequestration
This compound-based materials have demonstrated considerable efficacy in sequestering toxic heavy metal ions from industrial wastewater. The carboxyl groups on the this compound chain can act as binding sites for positively charged metal ions through mechanisms like ion exchange and complexation. mdpi.comnih.gov
Research has shown that the adsorption capacity of these materials is often dependent on the pH of the solution. An increase in pH leads to the deprotonation of carboxyl groups, enhancing the electrostatic attraction and subsequent adsorption of metal cations. nih.gov Modified nanocellulose, for instance, has been identified as a promising adsorbent material due to its high specific surface area and excellent mechanical properties. mdpi.com
Studies have quantified the maximum adsorption capacities for various heavy metal ions. For example, a novel nanoadsorbent derived from carboxylated cellulose (B213188) nanocrystals showed significant removal capabilities for lead (Pb²⁺) and cadmium (Cd²⁺). The adsorption process for these materials has been shown to be selective and resistant to interference from other coexisting ions. nih.gov
Table 1: Maximum Adsorption Capacities of Carboxylated Cellulose Nanocrystals for Heavy Metal Ions
| Adsorbent | Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| SCNCs | Pb²⁺ | 367.6 | nih.gov |
| SCNCs | Cd²⁺ | 259.7 | nih.gov |
| NaSCNCs | Pb²⁺ | 465.1 | nih.govscite.ai |
| NaSCNCs | Cd²⁺ | 344.8 | nih.gov |
SCNCs: Succinic anhydride modified cellulose nanocrystals; NaSCNCs: Sodic nanoadsorbent from SCNCs.
Dye and Organic Pollutant Removal from Aqueous Systems
The textile industry is a major source of water pollution, releasing significant amounts of synthetic dyes into the environment. researchgate.netwatchwater.de this compound-based materials serve as effective adsorbents for the removal of these organic pollutants from wastewater. Adsorption is considered a cost-effective and simple method for dye removal. ncsu.edu
The effectiveness of cellulose-based adsorbents lies in their ability to be chemically modified to enhance their affinity for specific pollutants. researchgate.net For instance, functionalized cellulose materials, including those with carboxyl groups, can be tailored to remove various types of dyes, such as cationic methylene (B1212753) blue. researchgate.net The adsorption process can be influenced by factors like pH, contact time, and the initial concentration of the dye. researchgate.net
Research into chemically amended cellulose nanoparticles has demonstrated their potential for treating textile industry wastewater. researchgate.net These materials can be regenerated and reused, making them a sustainable option for water purification.
Components in Paper and Board Industries
In the paper and board industries, this compound and its derivatives are utilized to enhance the properties of the final products, particularly their strength and composition.
Wet Strength Agents and Reinforcement Additives
Paper products often require a certain level of strength when wet to maintain their integrity. Wet strength agents are additives that help paper resist disintegration in the presence of water. vcycletech.com Unlike dry strength, which relies on hydrogen bonds that are easily broken by water, wet strength is achieved by forming more permanent, water-resistant bonds. amazon-chem.cn
This compound derivatives can function as effective wet strength agents. nih.gov The aldehyde groups introduced during oxidation can react with the hydroxyl groups of cellulose fibers to form covalent hemiacetal bonds, creating a strong cross-linked network that reinforces the paper structure. nih.gov This mechanism provides enhanced durability to products like tissue paper and packaging materials when they are exposed to moisture. pulpandpaper-technology.com Synthetic polymers like polyamidoamine-epichlorohydrin (PAE) are common wet-strength agents that work by forming covalent bonds with cellulose. vcycletech.comamazon-chem.cn
Fibrillation and Nanofiber Production for Papermaking
Cellulose nanofibers (CNF) are gaining attention in the papermaking industry as a reinforcement additive to improve the mechanical properties of paper. mdpi.comresearchgate.net One of the key methods to produce CNF is through TEMPO-mediated oxidation of cellulose, which introduces carboxyl groups onto the fiber surface. This oxidation facilitates the mechanical defibrillation of cellulose fibers into nanofibers. mdpi.com
The resulting nanofibers, when added to pulp, can significantly increase the tensile strength of the paper. mdpi.comresearchgate.net The use of stimuli-responsive, self-fibrillating cellulose fibers, created through sequential oxidation, allows for the rapid production of strong and transparent nanopapers using conventional papermaking techniques. acs.org This innovative approach addresses some of the challenges in the large-scale production and application of nanocellulose in the paper industry. mdpi.com
Advanced Biomaterials and Hydrogels (Focus on Material Design and Properties)
The unique properties of this compound make it a valuable component in the design of advanced biomaterials, particularly hydrogels, for non-clinical material science applications.
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water. scispace.compharmaexcipients.comnih.gov Cellulose-based hydrogels are of particular interest due to their biocompatibility and biodegradability. nih.govnih.gov
The introduction of carboxyl groups in this compound allows for the formation of hydrogels with specific properties. For instance, hydrogels can be formed by cross-linking oxidized cellulose with other polymers like carboxymethyl chitosan. The degree of oxidation, and therefore the aldehyde content, can be controlled to tune the stability and degradation of the hydrogel. scispace.com Higher aldehyde content leads to more cross-linking and results in more stable hydrogels. scispace.com
These hydrogels exhibit properties that are responsive to external stimuli such as pH. nih.gov The swelling behavior, a key characteristic of hydrogels, can be modulated by the cross-linking density and the surrounding environment. researchgate.net The design of these materials focuses on tailoring their physical and chemical properties, such as mechanical strength and porosity, for potential applications in areas like tissue engineering scaffolds, where the material's structure and properties are paramount. nih.govuwa.edu.au
Research into Scaffolds for Tissue Engineering (Material Science Aspects)
In the field of tissue engineering, the development of biocompatible and biodegradable scaffolds that can mimic the native extracellular matrix (ECM) is crucial for promoting cell growth and tissue regeneration. This compound has emerged as a promising biomaterial for scaffold fabrication due to its tunable properties.
The oxidation of cellulose allows for precise control over the degradation rate of the resulting scaffold, a critical factor for successful tissue regeneration. nih.gov The degree of oxidation directly influences the scaffold's biodegradability; a higher degree of oxidation leads to a faster degradation rate. This is because the introduction of aldehyde groups can trigger molecular degradation through reactions with amino groups present in the physiological environment. nih.gov This controlled degradation is essential to ensure that the scaffold provides support during the initial stages of tissue formation and is then gradually absorbed by the body as new tissue is formed.
The surface chemistry of this compound scaffolds also plays a significant role in their interaction with biological systems. The presence of carboxyl and aldehyde groups can control protein adsorption and subsequent cell proliferation. nih.gov By optimizing the oxidation ratio, it is possible to create scaffolds with enhanced cell adhesion and growth characteristics. Furthermore, in vivo studies have indicated that optimizing the oxidation ratio can lead to reduced inflammation upon implantation. nih.gov
The mechanical properties and porosity of this compound scaffolds are key material science aspects that determine their suitability for specific tissue engineering applications. These scaffolds can be fabricated with a porous structure, which is essential for cell infiltration, nutrient transport, and waste removal. researchgate.net The pore size can be controlled during the manufacturing process, with typical pore sizes ranging from 200 to 500 μm, which is suitable for cell attachment and growth. researchgate.net The mechanical strength of these scaffolds is another important consideration, and it can be tailored by adjusting the degree of oxidation and by forming composites with other biopolymers like collagen. nih.govmdpi.comresearchgate.net For instance, combining oxidized cellulose with collagen has been shown to enhance the elasticity and stability of the resulting scaffold. mdpi.comresearchgate.net
Interactive Table: Material Properties of this compound-Based Scaffolds for Tissue Engineering
| Property | Typical Value/Range | Significance in Tissue Engineering |
| Pore Size | 200 - 500 μm researchgate.net | Facilitates cell infiltration, nutrient and oxygen transport, and waste removal. |
| Porosity | 75 - 82% osti.gov | High porosity provides a large surface area for cell attachment and tissue ingrowth. |
| Degradation Rate | Controllable by degree of oxidation nih.gov | Allows for synchronization of scaffold degradation with new tissue formation. |
| Biocompatibility | High, with reduced inflammation at optimal oxidation ratios nih.gov | Minimizes adverse immune responses upon implantation. |
| Cell Adhesion & Proliferation | Enhanced by surface functional groups nih.govnih.gov | Promotes the initial stages of tissue regeneration. |
Design of Hydrogel Networks and Swelling Behavior
This compound is extensively used in the design of hydrogel networks, which are three-dimensional polymeric structures capable of absorbing and retaining large amounts of water. The swelling behavior of these hydrogels is a critical property that can be tuned by controlling the degree of oxidation and the crosslinking density.
The introduction of carboxyl groups during the oxidation of cellulose imparts a pH-responsive character to the hydrogels. google.comconfex.com In acidic environments, the carboxyl groups are protonated, leading to a more compact hydrogel structure with lower swelling. Conversely, in neutral or alkaline environments, the carboxyl groups deprotonate, resulting in electrostatic repulsion between the polymer chains and a significant increase in the swelling ratio. pnnl.gov This pH-sensitive swelling makes this compound hydrogels suitable for applications where controlled release or changes in material properties in response to pH are desired.
The degree of oxidation has a direct impact on the swelling capacity of the hydrogels. A higher degree of oxidation generally leads to a higher swelling ratio due to the increased number of hydrophilic carboxyl groups. nih.gov Furthermore, the crosslinking of this compound chains is essential for the formation of a stable hydrogel network that swells without dissolving. The type and density of the crosslinker can be adjusted to control the mechanical strength and the equilibrium swelling ratio of the hydrogel.
The swelling behavior of this compound-based hydrogels is also influenced by the presence of salts in the surrounding medium. The swelling capacity tends to decrease in salt solutions due to a reduction in the osmotic pressure difference between the hydrogel and the external solution. google.comconfex.com
Interactive Table: Swelling Ratios of Cellulose-Based Hydrogels
| Hydrogel Composition | pH | Swelling Ratio (g/g) |
| Quaternized Cellulose/Carboxymethyl Cellulose (3:1 w/w) | Neutral | 8.6 nih.govgoogle.comconfex.com |
| Quaternized Cellulose/Carboxymethyl Cellulose (1:3 w/w) | Neutral | 498 nih.govgoogle.comconfex.com |
| Carboxymethyl Cellulose/Hydroxyethyl Cellulose (3.75% CA crosslinker) | Neutral | 90 researchgate.net |
| Cellulose-based hydrogel (optimized conditions) | Neutral | ~2800 osti.gov |
Textile and Non-Woven Fabric Modification for Enhanced Functionality
The modification of textile and non-woven fabrics with this compound can impart a range of enhanced functionalities, including improved absorbency, antibacterial properties, flame retardancy, and dyeability.
The introduction of carboxyl groups through oxidation increases the hydrophilicity of cellulose fibers, leading to fabrics with higher water absorption capacity. nih.gov This is particularly beneficial for applications such as medical textiles and hygiene products where high absorbency is required.
This compound-based materials have demonstrated inherent antibacterial activity, which is attributed to the presence of carboxyl groups. nih.gov This property is highly desirable for medical textiles, such as wound dressings, to prevent infections. Furthermore, the functional groups on this compound can serve as sites for the attachment of other antimicrobial agents, leading to a more potent and durable antibacterial effect.
The flame retardancy of cellulosic textiles can also be improved through oxidation. This compound tends to form a higher amount of char upon heating, which acts as a thermal barrier and reduces the production of flammable volatile compounds. osti.gov The Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion, is a measure of flame retardancy. While untreated cotton has an LOI of around 18-20%, flame-retardant treated cotton can have an LOI in the range of 26-30%. google.com
The dyeability of cotton fabrics can be enhanced by treatment with oxidized polysaccharides. The introduction of aldehyde groups can act as reactive sites for certain dyes, leading to improved dye fixation and color strength (K/S values). jseejournal.com
Interactive Table: Functional Properties of Modified Cellulosic Textiles
| Functional Property | Method of Enhancement | Quantitative Measure (Example) |
| Antibacterial Activity | Incorporation of this compound or other antimicrobial agents | Inhibition zone: 23-39 mm (for essential oil treated cotton) google.com |
| Flame Retardancy | Treatment with flame retardant finishes (similar principle to char formation in this compound) | Limiting Oxygen Index (LOI): ~26-30% (for FR-treated cotton) google.com |
| Dyeability | Treatment with oxidized raffinose | Color Strength (K/S): 3.12 (for blackberry dyed cotton) researchgate.net |
| Absorbency | Oxidation of cellulose fibers | Water absorption can be significantly higher than untreated cotton. nih.gov |
Membrane Technology for Separation Processes
This compound, particularly in the form of TEMPO-oxidized cellulose nanofibers (TOCNFs), has shown great promise in the development of advanced membranes for various separation processes, including water purification and gas separation.
In water filtration, membranes coated with TOCNFs exhibit enhanced performance due to their hydrophilic nature and the presence of surface charges. The high density of carboxyl groups on the surface of TOCNFs leads to a negatively charged membrane surface, which can effectively repel negatively charged foulants such as proteins and organic molecules through electrostatic interactions. researchgate.netnih.gov This results in improved antifouling properties and a higher flux recovery ratio after cleaning. Furthermore, the nanostructured surface and controlled pore size of TOCNF-based membranes allow for the efficient rejection of nanoparticles, dyes, and other contaminants from water. nih.gov
For gas separation, membranes fabricated from TOCNFs have demonstrated selective permeability for certain gases. pnnl.gov Specifically, membranes made from TOCNFs with free carboxyl groups (TOCN-COOH) have shown high and selective permeability to hydrogen gas (H₂). pnnl.gov This is attributed to the specific free volume characteristics of the nanofibril network. The permeability of gases through these membranes is dependent on their kinetic diameters, allowing for the separation of smaller gas molecules like hydrogen from larger ones such as nitrogen (N₂), oxygen (O₂), and carbon dioxide (CO₂). pnnl.gov
Interactive Table: Performance of this compound-Based Separation Membranes
| Application | Membrane Type | Performance Metric | Value |
| Water Filtration | TMC Crosslinked TOCNF | Pure Water Flux | 13.89 L/m²·h·bar nih.gov |
| Na₂SO₄ Rejection | 67.6% nih.gov | ||
| Dye (Congo Red) Rejection | >99% nih.gov | ||
| Gas Separation | TOCN-COOH Film | H₂ Permeability | ~10 Barrer nih.gov |
| H₂/N₂ Selectivity | ~350 nih.gov | ||
| H₂/CO₂ Selectivity | ~10 nih.gov |
Rheology Modifiers and Thickeners in Industrial Formulations
This compound and its derivatives are widely used as rheology modifiers and thickeners in a variety of industrial formulations, including paints, coatings, cosmetics, and food products. Their ability to control the viscosity and flow behavior of these systems is attributed to the formation of a complex network of polymer chains in solution.
Aqueous suspensions of oxidized cellulose typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. nih.govresearchgate.net This means that their viscosity decreases as the applied shear rate increases. This property is highly desirable in many applications. For example, in paints, a high viscosity at low shear rates prevents pigment settling during storage, while a lower viscosity at high shear rates (during brushing or spraying) allows for easy application. osti.govresearchgate.net
The thickening efficiency of this compound is dependent on several factors, including its concentration, degree of oxidation, and the pH of the formulation. An increase in concentration leads to a higher viscosity due to increased polymer chain entanglement. nih.gov The presence of carboxyl groups from oxidation enhances the interaction with water molecules, contributing to the thickening effect.
The rheological properties of this compound solutions can be further tailored by controlling the molecular weight of the cellulose and by introducing other additives into the formulation. The ability to precisely control the rheology of a product is crucial for its performance, stability, and consumer acceptance.
Interactive Table: Rheological Properties of Cellulose-Based Thickeners
| Formulation | Cellulose Derivative | Property | Observation |
| Aqueous Suspension | TEMPO-oxidized cellulose fibrils | Viscosity vs. Shear Rate | Exhibits shear-thinning behavior nih.gov |
| Paints & Coatings | Cellulose Ethers | Function | Controls viscosity, improves sag resistance, prevents spattering mdpi.comgoogle.com |
| Cosmetics | Cellulose Derivatives | Behavior | Provides shear-thinning for ease of application and stability during storage pnnl.gov |
| Drilling Fluids | Hydroxyethyl Cellulose | Effect | Increases viscosity and improves fluid properties at optimal concentrations amanote.com |
Precursors for Carbon Materials and Composites
This compound serves as a valuable and renewable precursor for the production of a variety of advanced carbon materials, including activated carbons, carbon nanofibers, and carbon aerogels. The unique chemical structure of this compound, with its high carbon content and presence of oxygen functional groups, influences the properties of the final carbonaceous materials.
The carbonization of this compound, typically carried out at high temperatures in an inert atmosphere, leads to the formation of carbon materials with tailored porosity and surface area. nih.govnih.gov The oxygen-containing functional groups in this compound can act as activating agents during carbonization, promoting the development of a porous structure. The resulting activated carbons can exhibit high specific surface areas, making them suitable for applications such as adsorption, catalysis, and energy storage. pnnl.govresearchgate.net
For instance, carbon aerogels derived from TEMPO-oxidized cellulose nanofibers (TOCNFs) have been investigated as high-performance supercapacitor electrodes. nih.gov The carbonization of TOCNF/graphene oxide composite aerogels results in a three-dimensional porous network with a large specific surface area, which is conducive to ion transport and charge storage. These materials have demonstrated high specific capacitance and excellent cycling stability. nih.gov
Furthermore, carbon fibers can be produced from cellulose precursors. The mechanical properties of these carbon fibers, such as tensile strength and Young's modulus, are influenced by the carbonization conditions. researchgate.netrsc.org this compound-derived carbon materials can also be used as fillers to reinforce polymer composites, leading to materials with enhanced mechanical and thermal properties. nih.gov
Interactive Table: Properties of Carbon Materials Derived from Cellulose Precursors
| Carbon Material | Precursor | Key Property | Value |
| Activated Carbon | Cellulose Waste | Specific Surface Area | Up to 1100 m²/g researchgate.net |
| Iodine Adsorption | Up to 1080 mg/g researchgate.net | ||
| Carbon Aerogel Electrode | TOCN/Graphene Oxide | Specific Capacitance | 398.47 F/g at 0.5 A/g nih.gov |
| Capacity Retention | 99.77% after 10,000 cycles nih.gov | ||
| Carbon Fibers | Lignin-Cellulose | Young's Modulus | 46-51 GPa researchgate.net |
| Tensile Strength | 710-920 MPa researchgate.net |
Biorefinery Applications and Value-Added Products from Lignocellulosic Biomass
In the context of a lignocellulosic biorefinery, which aims to convert biomass into a spectrum of value-added products, the cellulose fraction is a primary feedstock. The oxidation of this cellulose to produce this compound represents a key pathway for generating a range of valuable chemicals and materials.
The biorefinery concept involves the fractionation of lignocellulosic biomass into its main components: cellulose, hemicellulose, and lignin (B12514952). nih.govjseejournal.com The isolated cellulose can then be subjected to controlled oxidation to produce this compound with specific properties. This this compound can serve as a platform chemical for the synthesis of various downstream products.
For example, the carboxyl groups in this compound make it a precursor for the production of dicarboxylic acids, which are important monomers for the synthesis of biodegradable polymers. The aldehyde groups can be further oxidized or reduced to yield other functional chemicals.
Value-added products that can be derived from the cellulose fraction of biomass through oxidation and other chemical conversions include:
Platform Chemicals: Such as 2,5-furandicarboxylic acid (FDCA), levulinic acid, and succinic acid, which are building blocks for polymers and other chemicals. researchgate.net
Polymers: Biodegradable polyesters and polyamides can be synthesized from dicarboxylic acids derived from this compound.
Specialty Chemicals: The functional groups on this compound can be modified to produce a variety of specialty chemicals for use in pharmaceuticals, cosmetics, and other industries.
The successful implementation of such integrated biorefineries depends on the development of cost-effective technologies for biomass pretreatment, cellulose oxidation, and product separation and purification.
Components for Electrochemical Energy Devices (e.g., Ion-Selective Membranes)
This compound, a derivative of cellulose characterized by the presence of carboxyl and carbonyl groups, is emerging as a promising material in the development of components for electrochemical energy devices, particularly as ion-selective membranes. Its inherent properties, stemming from the chemical modification of cellulose, make it an attractive alternative to traditional synthetic polymer membranes.
The functionality of this compound in this context is rooted in its chemical structure. The oxidation process introduces negatively charged carboxyl groups onto the cellulose backbone. These fixed anionic charges play a crucial role in ion exchange processes, forming the basis for its application in ion-selective membranes. These membranes are critical components in various electrochemical systems, such as redox flow batteries and fuel cells, where they physically separate the anolyte and catholyte while allowing the transport of specific ions to maintain charge neutrality.
Research has demonstrated that the degree of oxidation and the specific types of functional groups (carboxyl and aldehyde) on the cellulose chain can be controlled during the manufacturing process. This tunability allows for the tailoring of the membrane's properties, such as ion exchange capacity (IEC), ion conductivity, and selectivity. For instance, a higher density of carboxyl groups can lead to a higher cation exchange capacity, facilitating the efficient transport of positive ions.
One of the key methods to produce this compound for these applications is through periodate (B1199274) oxidation, which cleaves the C2-C3 glycol bond in the anhydroglucose (B10753087) units of cellulose to form dialdehyde (B1249045) cellulose. mdpi.com This intermediate can be further oxidized to dicarboxylic acid cellulose, which is rich in carboxyl groups. rsc.org These functional groups provide the sites for ion exchange.
The performance of this compound-based membranes is being actively investigated. Key research findings indicate that these bio-based membranes can exhibit competitive performance compared to the state-of-the-art perfluorinated sulfonic acid (PFSA) membranes, with the added benefits of being derived from a renewable resource, biodegradability, and potentially lower cost.
Below is a data table summarizing key properties of modified cellulose membranes relevant to their use in electrochemical energy devices.
| Property | Description | Relevance in Electrochemical Devices | Research Findings/Observations |
| Ion Exchange Capacity (IEC) | A measure of the number of ion-exchangeable functional groups per unit weight of the material. | Determines the membrane's ability to conduct ions. A higher IEC generally leads to higher ionic conductivity. | The IEC of this compound membranes can be controlled by the degree of oxidation. |
| Ionic Conductivity | The measure of a material's ability to conduct ions. | A high ionic conductivity is essential for minimizing the internal resistance of the electrochemical cell and improving its efficiency. | Modified cellulose membranes have shown promising ionic conductivity, suitable for applications in energy storage systems. |
| Ion Selectivity | The ability of the membrane to selectively transport certain ions while blocking others. | Crucial for preventing the cross-mixing of redox-active species in flow batteries, which would lead to self-discharge and reduced efficiency. | The charged functional groups in this compound contribute to its ion-selective properties through Donnan exclusion. |
| Mechanical Strength | The ability of the membrane to withstand mechanical stress. | Important for the durability and longevity of the electrochemical device, especially in applications where the membrane is subjected to pressure differentials. | The mechanical properties of this compound films can be comparable to some synthetic polymers. rsc.org |
| Chemical Stability | The ability of the membrane to resist degradation in the harsh chemical environments of electrochemical cells. | Essential for ensuring a long operational lifetime of the device. | Research is ongoing to enhance the chemical stability of this compound membranes in highly oxidative or reductive environments. |
Sustainable Packaging Materials Development
The drive towards a circular economy has spurred significant research into sustainable packaging materials, with this compound being a compound of considerable interest. Its derivation from abundant and renewable cellulose, coupled with its biodegradability, positions it as a viable alternative to petroleum-based plastics. greyb.com The unique chemical characteristics of this compound offer pathways to engineer packaging materials with tailored properties.
The introduction of carboxyl and aldehyde groups through oxidation enhances several properties of cellulose relevant to packaging applications. These functional groups can increase the polarity of the cellulose surface, which can influence its barrier properties against gases like oxygen and liquids like oils and greases. Furthermore, these groups provide reactive sites for further chemical modifications, such as cross-linking or grafting, to improve the mechanical strength and water resistance of the resulting films.
One of the primary challenges in using cellulose-based materials for packaging is their inherent hydrophilicity, which can lead to poor water vapor barrier properties and a loss of mechanical integrity in humid conditions. Research into this compound addresses this by exploring various modification strategies. For example, the aldehyde groups in dialdehyde cellulose can be cross-linked with various agents to create a more robust and water-resistant network structure.
Moreover, the film-forming capabilities of modified cellulose, including this compound derivatives, are a key aspect of their application in packaging. mdpi.com Techniques like solvent casting can be used to produce thin, flexible films. The mechanical and barrier properties of these films can be further enhanced by incorporating other bio-based polymers or nanomaterials.
Below is a data table detailing research findings on the properties of modified cellulose films for sustainable packaging.
| Property | Research Focus | Key Findings |
| Oxygen Barrier Properties | Developing high-barrier films to protect oxygen-sensitive products. | Modified cellulose films, under controlled humidity, can exhibit excellent oxygen barrier properties, often superior to common synthetic polymers like polyethylene terephthalate (PET). oregonstate.edu |
| Water Vapor Barrier Properties | Improving resistance to moisture to maintain product quality and material integrity. | While challenging due to the hydrophilic nature of cellulose, strategies such as chemical cross-linking and the incorporation of hydrophobic moieties are being investigated to enhance the water vapor barrier. mdpi.com |
| Mechanical Properties | Ensuring the packaging material is strong and durable enough for its intended use. | Films derived from modified cellulose, such as α-hydroxy sulfonic acid cellulose, have demonstrated tensile strengths and moduli comparable to high-density polyethylene and PET. rsc.org |
| Biodegradability | Assessing the end-of-life options for the packaging material. | As a cellulose derivative, this compound is inherently biodegradable, offering a significant environmental advantage over non-biodegradable plastics. greyb.com |
| Grease Barrier Properties | Providing resistance to oils and fats, particularly for food packaging applications. | Dicarboxylic acid cellulose films have been shown to possess excellent grease barrier properties. rsc.org |
Degradation and Stability Studies of Oxycellulose
Thermal Degradation Mechanisms and Stability Profiles
The thermal degradation of oxycellulose is a complex process influenced by the type and content of introduced functional groups. Compared to pure cellulose (B213188), which typically shows significant degradation around 270 °C and a major decomposition peak around 300-345 °C scielo.brnih.govmdpi.comresearchgate.net, this compound can exhibit lower thermal stability.
Studies on TEMPO-oxidized cellulose (TOC), which primarily contains carboxyl groups, indicate that the thermal decomposition point can decrease. TOC with sodium carboxylate groups showed a thermal decomposition (Td) point of 222 °C, while alkali-treated TOC with free carboxyl groups had a Td of 264 °C, both lower than the original cellulose at 275 °C researchgate.net. The presence of anhydroglucuronic acid units, formed during TEMPO oxidation, contributes to this decrease in Td due to decarbonation during heating researchgate.net.
Methyl esterification of carboxyl groups in TOC has been shown to improve thermal stability, increasing the Td point from 222 °C to 249 °C and shifting the peak temperature in the derivative thermogravimetric (DTG) curve closer to that of original cellulose researchgate.net. Ion exchange with certain metal ions, such as Ca2+, Mg2+, Ni2+, and Sr2+, can also enhance the thermal stability of fibrous TOC, increasing the peak temperatures in DTG curves researchgate.net.
The thermal degradation of cellulose generally involves dehydration, decarboxylation, and decarbonylation nih.gov. The specific mechanisms in this compound are further influenced by the oxidized sites. For instance, the degradation of carboxymethyl celluloses at lower temperatures is linked to the decarbonation of sodium carboxyl groups researchgate.net.
Some research indicates that the incorporation of certain fillers, like carbonaceous materials, might not always enhance the thermal stability of cellulose-based materials like cryogels scielo.br. However, other studies suggest that the thermal stability of composite fibers containing this compound can increase due to shielding effects researchgate.net.
Thermal degradation kinetics of cellulose biomass can follow autocatalytic and random nucleation mechanisms scielo.br. The activation energy (Ea) and pre-exponential factor (A) are key parameters in understanding the rate of thermal decomposition scielo.brmdpi.com.
Hydrolytic Stability under Acidic and Alkaline Conditions
The hydrolytic stability of this compound is significantly affected by pH, with distinct degradation pathways observed under acidic and alkaline conditions.
Under acidic conditions, the instability of acidic oxycelluloses is primarily attributed to the hydrolytic scission of glycosidic linkages, catalyzed by hydrogen ions derived from the ionization of unneutralized carboxyl groups tandfonline.com. The rate of decomposition of acidic this compound increases with increasing carboxyl content, temperature, and moisture regain tandfonline.com. Treatment with boiling water can lead to progressive weight loss and a decrease in carboxyl content, forming soluble acidic products tandfonline.com. Viscosimetric studies suggest that some linkages in periodate-chlorite oxycelluloses are more easily hydrolyzed by acid than normal glycosidic linkages in cellulose tandfonline.com. Dialdehyde (B1249045) cellulose (DAC) has been reported to be remarkably stable in acidic and neutral solutions up to pH 7 researchgate.net.
Under alkaline conditions, this compound is particularly vulnerable to degradation. The presence of oxidized groups, especially carbonyls, promotes β-alkoxy elimination reactions, leading to depolymerization of the cellulose chain researchgate.netjyu.fimdpi.com. This "peeling reaction" starts from the reducing end of the cellulose molecule, cleaving off glucose units until a stable metasaccharinic acid end group is formed jyu.fimdpi.comchalmers.se. Mid-chain scissions can also occur, induced by stochastic deprotonation of glucose subunits mdpi.com.
Alkaline degradation can involve isomerization, tautomerization, and benzilic acid rearrangement, leading to the formation of products like glucoisosaccharinic acid mdpi.com. Common low-molecular-weight degradation products under alkaline conditions include formic acid, acetic acid, and derivatives of propanoic, butanoic, glyceric, and lactic acids jyu.fimdpi.com.
Studies on dialdehyde cellulose show that depolymerization in alkaline media occurs concurrently with the degradation of aldehyde moieties researchgate.net. While acidic oxycelluloses in the free-acid form are unstable, those with carboxyl groups in the sodium salt form are virtually stable in air-dry conditions at temperatures up to 30°C tandfonline.com.
Enzymatic Degradation by Cellulolytic Enzymes and Oxidoreductases
Enzymatic degradation of this compound, similar to native cellulose, is carried out by a complex system of enzymes produced by microorganisms, primarily bacteria and fungi mdpi.comnih.govnih.govnih.gov. Cellulolytic enzymes, collectively known as cellulases, are responsible for hydrolyzing the β-1,4-glycosidic linkages in the cellulose backbone nih.govnih.gov.
The complete enzymatic hydrolysis of cellulose typically requires the synergistic action of three main types of cellulases: endoglucanases, cellobiohydrolases (exoglucanases), and β-glucosidases mdpi.comnih.govnih.gov. Endoglucanases randomly cleave internal glycosidic bonds, creating new chain ends. Cellobiohydrolases act processively from the chain ends, releasing cellobiose (B7769950) units. β-glucosidases hydrolyze cellobiose and other oligosaccharides into glucose monomers mdpi.comnih.govnih.gov.
The presence of oxidized groups in this compound can influence its susceptibility to enzymatic degradation. While the core cellulolytic machinery targets the glycosidic bonds, the altered chemical structure due to oxidation may affect enzyme binding and activity.
Oxidoreductases, such as polysaccharide monooxygenases (PMOs, also known as lytic PMOs or LPMOs) and cellobiose dehydrogenases (CDHs), play a significant role in the oxidative cleavage of cellulose, particularly the crystalline regions that are resistant to hydrolysis by traditional cellulases alone researchgate.net. PMOs act by generating oxidized and non-oxidized chain ends, requiring an external electron donor for their activity researchgate.net. CDH is a potential electron donor for PMOs researchgate.net.
In the context of lignocellulosic biomass degradation, oxidoreductases, particularly lignin-degrading enzymes like lignin (B12514952) peroxidase, manganese peroxidase, and laccase, can act synergistically with cellulases and hemicellulases to break down the complex plant cell wall structure, making cellulose more accessible to hydrolytic enzymes mdpi.commedcraveonline.com. While these enzymes primarily target lignin, their activity can indirectly influence the degradation of this compound within a complex matrix.
The efficiency of enzymatic degradation is influenced by the morphology and crystallinity of the cellulose material nih.gov. Chemical functionalization, as in the case of this compound, can also impact biodegradability nih.gov.
Photodegradation Pathways
Photodegradation of cellulose and its derivatives, including this compound, can occur upon exposure to ultraviolet (UV) and visible light researchgate.neturi.edugetty.edu. This process can lead to chain scission, oxidation, and the formation of various degradation products.
The primary process in the photodegradation of cellulose is suggested to be chain scission, yielding glucose and oligosaccharides researchgate.net. Photolysis of alcohol groups plays a dominant role in the complex reactions that occur researchgate.net. Exposure to light can initiate a chain of events leading to chemical changes, often involving the absorption of radiation by functional groups in the material (primary initiation) or by oxidation products like peroxides and carbonyls (secondary initiation) getty.edu.
In this compound, the presence of carbonyl and carboxyl groups introduced during oxidation can influence photodegradation pathways. These groups may act as chromophores, absorbing light and initiating degradation reactions getty.edu. The photolysis can be accompanied by the rupture of C-C bonds, leading to the formation of radicals and the release of low-molecular-weight products researchgate.net. For example, rupture of C5-C6 bonds can lead to the formation of formyl radicals researchgate.net.
Photodegradation can result in the formation of conjugated segments in the polymer chains researchgate.net. Volatile products detected from the photolysis of cellulose have included acetaldehyde, propionaldehyde, methyl formate, acetone, methanol, ethanol, methane, and ethane (B1197151) researchgate.net.
Preventing photodegradation of periodate-oxidized cellulose during preparation often involves conducting reactions in the dark or using foil-wrapped containers to prevent periodate (B1199274) photodegradation researchgate.net. Antioxidants can also be used to mitigate oxidation reactions, including those initiated by light nih.gov.
Biodegradation in Various Environmental Matrices
Biodegradation of this compound occurs in various environmental matrices, including soil, water, and potentially in biological systems, primarily through the action of microorganisms secreting cellulolytic enzymes nih.govnih.govresearchgate.netoaepublish.commdpi.com. The rate and extent of biodegradation are influenced by the specific type of this compound, the microbial community present, and the environmental conditions.
In natural environments, cellulose is biodegraded by various microorganisms, including bacteria and fungi nih.govnih.gov. These organisms produce cellulases that hydrolyze the cellulose chains nih.govnih.gov. The recalcitrant nature of native crystalline cellulose makes it relatively difficult to decompose compared to other polysaccharides nih.gov.
The chemical modification of cellulose to form this compound can influence its biodegradability nih.gov. The type of modification and the degree of substitution are important factors controlling the degradation process nih.gov. For instance, the introduction of oxidized groups can alter the accessibility of the material to enzymes and microorganisms.
Biodegradation in aquatic environments, such as freshwater, involves the formation of microbial biofilms on the surface of the material oaepublish.com. While some modified polymers, like "oxy-biodegradable" plastics (which are not true this compound but contain additives to accelerate degradation), may fragment more quickly in marine environments, complete biodegradation and bioassimilation by microorganisms may not readily occur oaepublish.com.
In soil, enzymatic degradation of cellulose is a key process carried out by enzymes secreted from bacteria and fungi nih.gov. The efficiency of enzymatic degradation in soil can be limited by the amount of cellulase (B1617823) present nih.gov.
The degradation of cellulose derivatives in various environments can be a combination of several processes, including chemical hydrolysis, enzymatic hydrolysis, photodegradation, and oxidation nih.gov. The specific environmental matrix dictates which processes are dominant. For example, in cementitious matrices, the high alkaline environment can lead to the dissolution of hemicellulose and lignin components, influencing the degradation of plant-derived fibers researchgate.net.
The inherent biodegradability of the material's matrix, if this compound is part of a composite, can also play a role nih.gov. Factors like crystallinity and surface area can influence the rate of biodegradation nih.gov.
Future Research Directions and Emerging Paradigms in Oxycellulose Science
Development of Sustainable and Green Synthesis Routes
A key focus of future research is the development of sustainable and green methods for oxycellulose synthesis to minimize environmental impact tandfonline.comresearchgate.netajgreenchem.com. Traditional oxidation methods often involve harsh chemicals and generate undesirable by-products tandfonline.comresearchgate.net. Emerging research explores the use of environmentally benign procedures and catalysts tandfonline.comresearchgate.net. Ionic liquids are being investigated as promising green solvents for cellulose (B213188) dissolution and subsequent oxidation ajgreenchem.commdpi.com. Additionally, enzymatic and mechano-enzymatic processes are being explored as sustainable alternatives for producing nanostructured cellulose with tailored properties nih.gov. For instance, a two-step mechano-enzymatic process combining ball milling and enzymatic hydrolysis has shown promise for producing nanostructured cellulose from commercial plant-derived cellulose nih.gov. Another green approach involves the use of ammonium (B1175870) persulfate with ultrasonication for the synthesis of carboxylated cellulose nanocrystals ncsu.edu.
Engineering of Nanostructured this compound Materials
Engineering this compound into nanostructured materials, such as cellulose nanofibers (CNFs) and cellulose nanocrystals (CNCs), is a significant area of research researchgate.netmdpi.com. These nanomaterials exhibit enhanced properties like high surface area, excellent mechanical strength, and tunable surface chemistry, making them suitable for diverse applications rjpn.orgfrontiersin.org. Future work aims to optimize the production of these nanostructures with controlled size, morphology, and degree of oxidation mdpi.com. TEMPO-mediated oxidation is a common method for producing oxidized cellulose nanofibers with introduced carboxyl groups, improving their dispersion and uniformity mdpi.com. Research is also exploring the incorporation of oxidized cellulose nanofibers into composites to enhance properties for applications in areas like construction materials mdpi.com.
Integration with Smart Material Systems
The integration of this compound into smart material systems is an emerging paradigm with potential in various advanced applications researchgate.netbuet.ac.bd. Due to its ability to be chemically modified and its inherent properties like biocompatibility and potential for stimuli-responsiveness, this compound can be a valuable component in developing smart materials scirp.orgsciengine.comscispace.com. Future research focuses on creating this compound-based materials that can respond to external stimuli such as pH, temperature, or electrical fields researchgate.netsciengine.com. Examples include pH-responsive oxidized cellulose nanoparticles for targeted drug delivery sciengine.comdoaj.org. The development of cellulose-based electro-active paper (EAPap), a smart material exhibiting electroactive behavior, highlights the potential for integrating modified cellulose into sensors and actuators researchgate.net.
Advanced Characterization Methodologies Development and Refinement
The development and refinement of advanced characterization methodologies are crucial for understanding the complex structure-property relationships in oxidized cellulose mdpi.combac-lac.gc.ca. Future research will focus on utilizing techniques that can provide detailed information on the degree of oxidation, the distribution of functional groups, crystallinity, and morphology at different scales bac-lac.gc.caacs.org. Techniques such as FTIR, XPS, NMR spectroscopy, and potentiometric titration are currently used to characterize oxidized cellulose tandfonline.com. Advanced methods like solid-state 13C CP-MAS NMR spectroscopy are being developed to quantify the degree of oxidation and understand the heterogeneous nature of the oxidation reaction acs.org. Atomic force microscopy (AFM), dynamic light scattering (DLS), and X-ray diffraction (XRD) are employed to characterize the morphology, size distribution, and crystallinity of oxidized cellulose and its nanofibrillar forms bac-lac.gc.ca.
Predictive Modeling of Structure-Function Relationships in Oxidized Cellulose
Exploration of Novel Oxidants and Catalytic Systems
The exploration of novel oxidants and catalytic systems is essential for developing more efficient, selective, and environmentally friendly oxidation processes for cellulose tandfonline.comresearchgate.net. Future research is focused on identifying new oxidizing agents and catalysts that can operate under milder conditions, reduce reaction times, and minimize the formation of undesirable by-products tandfonline.comresearchgate.net. This includes investigating novel homogeneous and heterogeneous catalysts frontiersin.org. For example, research is exploring catalytic base-free strategies for selective oxidation tandfonline.com. The use of non-persistent nitroxyl (B88944) radicals and metal-based catalysts is also an area of ongoing investigation for achieving selective oxidation tandfonline.comresearchgate.net. Ionic liquids are also being explored not only as solvents but potentially as catalysts or co-catalysts in this compound synthesis mdpi.comrsc.org.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing oxycellulose, and how do oxidation conditions influence its physicochemical properties?
- Methodological Answer : this compound synthesis typically involves oxidizing cellulose using agents like nitric acid, sodium periodate, or TEMPO-mediated systems. Key variables include reaction time, pH, temperature, and oxidant concentration. For example, sodium periodate selectively oxidizes C2-C3 glycol groups, producing dialdehyde cellulose, while TEMPO targets primary hydroxyl groups . Characterization via FTIR (C=O stretch at ~1730 cm⁻¹), XRD (reduced crystallinity index), and titration (degree of oxidation) is critical. Standardize protocols by referencing ISO 5351 for viscosity or TAPPI T230 for carboxyl content .
Q. How do spectroscopic techniques (e.g., FTIR, NMR) differentiate this compound from native cellulose?
- Methodological Answer : FTIR identifies carbonyl (C=O) and carboxyl (COOH) groups absent in native cellulose. Solid-state ¹³C NMR reveals oxidation-induced shifts: C1 (105 ppm) remains unchanged, while C2/C3 signals (70-80 ppm) diminish in periodate-oxidized samples. Quantify oxidation degrees using iodometric titration for aldehyde groups or conductometric titration for carboxyl content .
Q. What are the limitations of gravimetric analysis in determining this compound degradation rates?
- Methodological Answer : Gravimetry measures mass loss but fails to distinguish between oxidative cleavage and hydrolytic degradation. Pair with gel permeation chromatography (GPC) to track molecular weight changes or TGA-DSC to assess thermal stability. For enzymatic degradation, combine with reducing sugar assays (e.g., DNS method) to quantify solubilized fragments .
Advanced Research Questions
Q. How can conflicting data on this compound’s enzymatic hydrolysis rates be resolved?
- Methodological Answer : Contradictions often arise from variations in cellulose source (e.g., cotton vs. wood pulp), oxidation degree, or enzyme specificity (e.g., cellulase vs. laccase). Design experiments controlling for:
- Substrate uniformity : Use cellulose Iβ from Gossypium hirsutum with >95% crystallinity.
- Standardized assays : Employ the IUPAC-recommended FPU (Filter Paper Unit) for cellulase activity.
- Statistical validation : Apply ANOVA to compare hydrolysis rates across oxidation levels (e.g., 10% vs. 30% carboxyl content) .
Q. What experimental strategies optimize this compound’s hydrogel-forming capacity for biomedical applications?
- Methodological Answer : Enhance crosslinking by:
- Chemical modification : Introduce methacrylate groups post-oxidation for UV-initiated polymerization.
- Combinatorial testing : Use a factorial design (e.g., 2³ DOE) to vary oxidation degree, crosslinker concentration (e.g., PEGDA), and pH.
- Performance metrics : Measure swelling ratio (ASTM F2450), compressive modulus (ISO 604), and cytocompatibility (ISO 10993-5) .
Q. How do molecular dynamics simulations address discrepancies in this compound’s moisture adsorption behavior?
- Methodological Answer : Experimental moisture uptake data often conflicts due to amorphous/crystalline ratio variations. Simulate using:
- Force fields : GROMOS 54A7 for cellulose chains; parameterize carboxyl groups with DFT-derived charges.
- Validation : Compare simulated adsorption isotherms with experimental DVS (Dynamic Vapor Sorption) data.
- Sensitivity analysis : Identify key variables (e.g., oxidation pattern, chain length) via Monte Carlo sampling .
Data Analysis & Contradiction Mitigation
Q. Why do studies report divergent thermal stability trends for this compound?
- Methodological Answer : Discrepancies stem from oxidation methods (e.g., TEMPO vs. periodate) altering degradation pathways. Resolve by:
- Controlled TGA : Use identical heating rates (e.g., 10°C/min under N₂) and normalize data to initial mass.
- Kinetic analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) for decomposition.
- Cross-correlation : Pair with Py-GC/MS to identify volatile degradation products (e.g., CO₂ from carboxyl groups) .
Guidelines for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
